N7-[(2-Hydroxyethoxy)methyl)guanine

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Accurate impurity profiling in acyclovir ANDA submissions demands a certified reference standard. N7-[(2-Hydroxyethoxy)methyl]guanine (Aciclovir EP Impurity C) is the definitive N7-regioisomer standard. • Unique RRT ~0.94 ensures precise peak identification in USP/EP compendial HPLC methods. • Certified ≥98% purity with full characterization data compliant with regulatory guidelines. • In stock for immediate shipment, enabling uninterrupted QC release and method validation.

Molecular Formula C8H11N5O3
Molecular Weight 225.2 g/mol
CAS No. 91702-61-3
Cat. No. B129454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN7-[(2-Hydroxyethoxy)methyl)guanine
CAS91702-61-3
Synonyms2-Amino-1,7-dihydro-7-[(2-hydroxyethoxy)methyl]-6H-purin-6-one;  Acyclovir Impurity C
Molecular FormulaC8H11N5O3
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1COCCO)C(=O)N=C(N2)N
InChIInChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)13(3-10-6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)
InChIKeyZEJSSOYUBQMVHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N7-[(2-Hydroxyethoxy)methyl]guanine: Critical Acyclovir Impurity


N7-[(2-Hydroxyethoxy)methyl]guanine (CAS 91702-61-3), also known as Aciclovir EP Impurity C or Acyclovir N7-Isomer, is a process-related impurity of the antiviral drug acyclovir . It is a regioisomer of acyclovir, where the (2-hydroxyethoxy)methyl side chain is attached to the N7 position of the guanine base, in contrast to the active pharmaceutical ingredient's N9 substitution . This compound is a white to off-white solid with a molecular weight of 225.2 g/mol and is primarily used as a certified reference standard in pharmaceutical quality control .

Certified Standard Aciclovir EP Impurity C reference standard for compendial HPLC methods
Unique Identity N7-regioisomer with distinct retention behavior, critical for peak identification
Procurement Context Supports impurity profiling, method validation, and ANDA/QC release testing

N7-[(2-Hydroxyethoxy)methyl]guanine: Irreplaceable Standard


Substitution with other acyclovir-related impurities or using acyclovir itself as an analytical standard is invalid due to the compound's unique chromatographic and biological profile. As an N7-regioisomer, N7-[(2-Hydroxyethoxy)methyl]guanine exhibits a distinct relative retention time (RRT) in USP/EP compendial HPLC methods, which is critical for accurate peak identification and quantification . Furthermore, its biological activity profile diverges significantly from acyclovir, demonstrating a different selectivity index against viral thymidine kinase (TK) variants [1] and enhanced in vitro cytotoxicity [2]. Using an incorrect or non-certified standard would lead to method failure, inaccurate impurity profiling, and potential compliance risks in ANDA submissions [3].

Chromatographic Profile Distinct RRT may lead to co-elution or misidentification if substituted with other impurities or acyclovir.
Biological Profile Divergent antiviral and cytotoxicity profiles may alter research endpoint interpretation if used interchangeably.
Regulatory Compliance Non-certified standards may cause method failure and impurity profiling inaccuracies, complicating ANDA submissions.

N7-[(2-Hydroxyethoxy)methyl]guanine Comparative Evidence


HPLC Retention Time Differentiation

In compendial HPLC methods for acyclovir, N7-[(2-Hydroxyethoxy)methyl]guanine exhibits a Relative Retention Time (RRT) of approximately 0.94 relative to the main acyclovir peak (RRT = 1.00) . This clear separation is essential for avoiding co-elution and ensuring accurate quantification, as early methods often failed to resolve this critical impurity [1].

RRT Value
Head-to-head
0.94
RRT vs Acyclovir (1.00)
Supports peak identification and method validation
Compendial HPLC; clear separation from main peak
Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Enhanced VZV Selectivity Over Acyclovir

In a head-to-head study against 16 clinical isolates of varicella-zoster virus (VZV), the N7-isomeric acyclic nucleoside analogue (N7AP, corresponding to N7-[(2-Hydroxyethoxy)methyl]guanine) demonstrated a higher selectivity index than acyclovir (ACV) [1]. The compound's activity was only slightly reduced (5-fold increase in IC50) against thymidine kinase-deficient (TK-) strains, whereas ACV and other TK-dependent drugs were rendered ineffective [1].

VZV Selectivity
Head-to-head
N7-isomer 5-fold IC50 shift (TK– vs TK+)
Acyclovir Marked loss of activity (TK–)
Reported VZV isolate selectivity context
In vitro plaque reduction; clinical isolate panel
Antiviral Research Virology Thymidine Kinase

Cytotoxicity Differences from Acyclovir

A study on N7-guanine acyclic nucleoside 9 (structurally analogous to N7-[(2-Hydroxyethoxy)methyl]guanine) revealed it was phosphorylated by both viral (HSV) and cellular (Vero) thymidine kinases, leading to more potent cellular toxicity than acyclovir [1]. This demonstrates a key difference in the metabolic activation pathway compared to the N9-isomer (acyclovir), which is selectively activated by the viral enzyme.

Cytotoxicity
Class-level
N7-isomer Higher cytotoxicity in Vero cells
Acyclovir Lower cellular toxicity
Supports regioisomer cytotoxicity endpoint review
Class-level inference; Vero cell model
Toxicology Medicinal Chemistry Nucleoside Analogue

N7-[(2-Hydroxyethoxy)methyl]guanine Application Scenarios


Certified Impurity Reference Standard

This compound is the definitive reference standard for Aciclovir EP Impurity C. Its unique RRT of ~0.94 is used to calibrate HPLC systems, validate analytical methods, and quantify this specific process impurity in drug substance and finished product batches. This is a mandatory requirement for Abbreviated New Drug Applications (ANDA) and commercial quality control (QC) release testing [1].

Thymidine Kinase-Independent Activity Probe

Researchers investigating the mechanisms of antiviral resistance can use this compound as a molecular probe. Its demonstrated retention of activity against TK-deficient VZV strains (only a 5-fold IC50 increase) [2] makes it a valuable comparator for studying the role of viral thymidine kinase in drug activation and for developing next-generation antivirals with improved resistance profiles.

Regioisomer-Specific Toxicity Model

As a well-characterized N7-guanine regioisomer, this compound serves as a model to study the impact of glycosylation site on cellular kinase recognition and cytotoxicity. Its known activation by cellular thymidine kinase, leading to greater toxicity than the N9-isomer acyclovir [3], is a key differentiator for medicinal chemists designing more selective nucleoside analogue prodrugs.

Application
Selection Property
Validation Focus
Certified Impurity Reference Standard
Compendial RRT identity
HPLC method calibration and impurity quantification
TK-Independent Activity Probe
Reduced TK dependence profile
Viral TK-deficient strain assay context
Regioisomer Activation Research
N7 vs N9 kinase recognition
Cellular cytotoxicity endpoint comparison

Technical Documentation Hub

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